5-ethyl-4-N-methyl-4-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine
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Overview
Description
- The pyrazolyl group can be introduced by reacting the pyrimidine core with 5-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst.
Step 3: Methylation and Ethylation
- The final step involves the methylation and ethylation of the pyrimidine core using methyl iodide and ethyl iodide, respectively, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-N-methyl-4-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the substituents through a series of nucleophilic substitution and condensation reactions.
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Step 1: Synthesis of the Pyrimidine Core
- The pyrimidine core can be synthesized by the condensation of ethyl acetoacetate with guanidine in the presence of a base such as sodium ethoxide.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the pyrazolyl and methyl groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
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Reduction
- Reduction reactions can be performed on the pyrimidine core using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution
- Nucleophilic substitution reactions can occur at the pyrimidine core, allowing for the introduction of various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Biology
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly for enzymes involved in nucleotide synthesis and metabolism.
Medicine
Drug Development: The compound is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry
Material Science: It can be used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-4-N-methyl-4-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. In medicinal applications, it may interfere with the replication of cancer cells or pathogens by targeting key proteins involved in their growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-N-methyl-4-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine
- 5-ethyl-4-N-methylpyrimidine-2,4-diamine
- 5-ethyl-4-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine
Uniqueness
The unique combination of substituents in 5-ethyl-4-N-methyl-4-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine imparts distinct chemical and biological properties. The presence of both ethyl and pyrazolyl groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-ethyl-4-N-methyl-4-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6/c1-4-9-5-14-12(13)16-11(9)18(3)7-10-6-15-17-8(10)2/h5-6H,4,7H2,1-3H3,(H,15,17)(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIHWQBWCYGUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1N(C)CC2=C(NN=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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